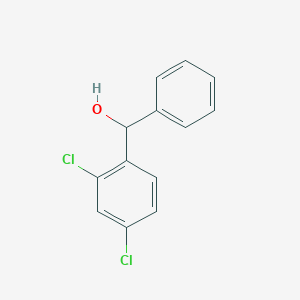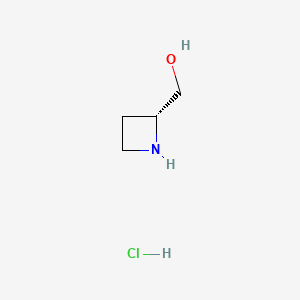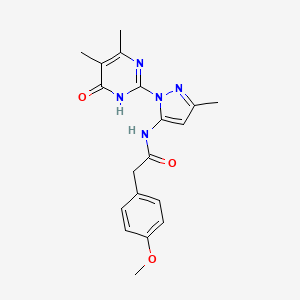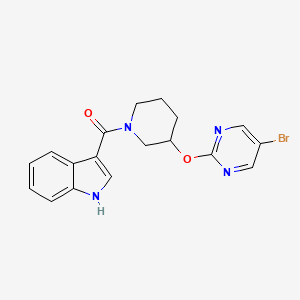
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromopyrimidinyl group would likely contribute to the compound’s reactivity, while the piperidinyl and indolyl groups could potentially influence its shape and polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bromopyrimidinyl, piperidinyl, and indolyl groups. These groups could potentially participate in a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The bromopyrimidinyl group could potentially increase the compound’s reactivity, while the piperidinyl and indolyl groups could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of piperidinyl methanone, such as those synthesized by Mallesha and Mohana (2014), exhibit antimicrobial activity against pathogenic bacterial and fungal strains. These findings suggest that structurally related compounds, including (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-3-yl)methanone, could also be investigated for their antimicrobial properties (Mallesha & Mohana, 2014).
Anticancer Evaluation
The synthesis of novel compounds for anticancer evaluation is another area of interest. For example, Gouhar, Raafat, and colleagues (2015) synthesized and evaluated the anticancer activities of derivatives involving the reaction with different nucleophiles, suggesting a potential pathway for developing anticancer agents from similar structures (Gouhar & Raafat, 2015).
Synthetic Chemistry Applications
The chemical synthesis and structural characterization of piperidinyl methanone derivatives, as conducted by Karthik et al. (2021), provide a foundation for exploring the thermal, optical, and structural properties of related compounds. These studies contribute to a better understanding of the compound's potential applications in material science and pharmaceutical chemistry (Karthik et al., 2021).
Propiedades
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-12-8-21-18(22-9-12)25-13-4-3-7-23(11-13)17(24)15-10-20-16-6-2-1-5-14(15)16/h1-2,5-6,8-10,13,20H,3-4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBCEJPVIHXUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

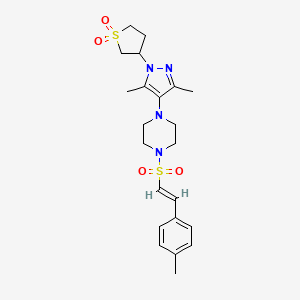
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831841.png)
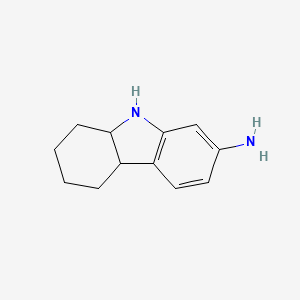

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2831844.png)
![2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine](/img/structure/B2831847.png)


![5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2831852.png)
